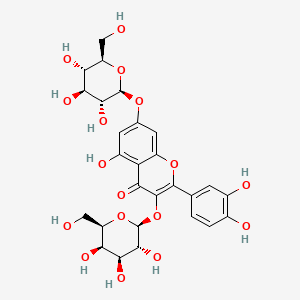

Quercetin-3-O-galactoside-7-O-glucoside

Description

Nomenclature and Structural Classification

The systematic naming and classification of flavonoid glycosides are essential for their scientific study. The nomenclature specifies the aglycone, the type of sugar moieties, and their attachment points on the flavonoid core.

Nomenclature and Structural Details of Quercetin-3-O-galactoside-7-O-glucoside

| Identifier | Value |

|---|---|

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one nih.gov |

| Molecular Formula | C27H30O17 nih.gov |

| Molecular Weight | 626.5 g/mol nih.gov |

| CAS Number | 56782-99-1 nih.gov |

| Synonyms | quercetin-3-o-beta-d-galactoside-7-o-beta-d-glucoside, q-Gal-glu nih.gov |

Structurally, this compound belongs to the flavonol subgroup of flavonoids, characterized by a 3-hydroxy-4-keto group in the C ring. It is a diglycoside, with a galactose molecule attached at the 3-position and a glucose molecule at the 7-position of the quercetin (B1663063) aglycone. This specific arrangement of sugars distinguishes it from other quercetin glycosides and is crucial for its chemical properties and biological role.

Significance as a Specialized Plant Metabolite

Flavonoids, including their glycosides, are not essential for the primary growth and development of plants but play crucial roles in their interaction with the environment. numberanalytics.com The biosynthesis of these compounds is often induced in response to various biotic and abiotic stresses. mdpi.comnumberanalytics.com

The presence of this compound has been reported in Verbesina encelioides. nih.gov While the specific functions of this compound in Verbesina encelioides are not extensively documented, the roles of flavonoid glycosides in plants are generally well-understood. They can act as:

UV-B Protectants: Flavonoids accumulate in the epidermal layers of leaves and stems, where they absorb harmful UV-B radiation, thus protecting the plant's photosynthetic machinery. numberanalytics.com

Antioxidants: Flavonoids are potent antioxidants that can scavenge reactive oxygen species (ROS) generated during periods of stress, such as drought, salinity, and extreme temperatures. nih.gov

Defense Compounds: They can act as phytoalexins or phytoanticipins, compounds that are synthesized in response to pathogen attack and can inhibit the growth of fungi and bacteria. researchgate.net

Signaling Molecules: Flavonoids can modulate plant development and defense signaling pathways. They are also involved in establishing symbiotic relationships with nitrogen-fixing bacteria. nih.govresearchgate.net

The biosynthesis of flavonoid glycosides is a complex enzymatic process. The quercetin aglycone is synthesized via the phenylpropanoid pathway. nih.gov The subsequent glycosylation is catalyzed by a family of enzymes known as UDP-glycosyltransferases (UGTs), which transfer a sugar moiety from an activated sugar donor, such as UDP-glucose or UDP-galactose, to the flavonoid aglycone. The formation of a diglycoside like this compound would involve sequential reactions catalyzed by specific UGTs.

Overview of Research Trajectories for Complex Flavonoid Glycosides

The study of complex flavonoid glycosides like this compound is an active area of research, driven by their potential applications in various fields. Key research trajectories include:

Structural Elucidation: The precise identification of the structure of complex flavonoid glycosides is a significant challenge. Modern analytical techniques are crucial for this purpose. High-Performance Liquid Chromatography (HPLC) is widely used for the separation of these compounds from complex plant extracts. foodb.ca Mass Spectrometry (MS), particularly tandem MS (MS/MS) and high-resolution MS, provides information on the molecular weight and fragmentation patterns, which helps in identifying the aglycone and the sugar moieties. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the exact stereochemistry and linkage positions of the sugar units. nih.govscispace.com

Metabolic Engineering: There is growing interest in producing high-value flavonoids in microbial systems or through the metabolic engineering of plants. nih.govnih.gov This involves the identification and transfer of genes encoding the biosynthetic enzymes, including specific glycosyltransferases, into a host organism. nih.gov By manipulating these pathways, it is possible to produce specific flavonoid glycosides, including rare or complex ones, in larger quantities for further study and potential commercial applications. This approach offers a sustainable alternative to extraction from plant sources, which can be inefficient and environmentally demanding. nih.gov

Structure

3D Structure

Properties

CAS No. |

56782-99-1 |

|---|---|

Molecular Formula |

C27H30O17 |

Molecular Weight |

626.5 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C27H30O17/c28-6-14-17(33)20(36)22(38)26(42-14)40-9-4-12(32)16-13(5-9)41-24(8-1-2-10(30)11(31)3-8)25(19(16)35)44-27-23(39)21(37)18(34)15(7-29)43-27/h1-5,14-15,17-18,20-23,26-34,36-39H,6-7H2/t14-,15-,17-,18+,20+,21+,22-,23-,26-,27+/m1/s1 |

InChI Key |

BNSCASRSSGJHQH-JGVBUXILSA-N |

SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Other CAS No. |

56782-99-1 |

Synonyms |

quercetin-3-O-beta-D-galactoside-7-O-beta-D-glucoside quercetin-3-O-galactoside-7-O-glucoside |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity in Plant Systems

Distribution Across Plant Families and Taxa

The known distribution of Quercetin-3-O-galactoside-7-O-glucoside is primarily documented in two distinct plant families: Asteraceae and Convolvulaceae. Within these families, its presence has been confirmed in the following taxa:

Verbesina encelioides : A member of the Asteraceae family, commonly known as the golden crownbeard, this plant has been identified as a source of this compound. nih.gov The Asteraceae family is one of the largest families of flowering plants, and the presence of this compound in Verbesina encelioides suggests a potential for its occurrence in other related species, although further research is required to confirm this.

Cuscuta chinensis : Belonging to the Convolvulaceae family, the seeds of this parasitic plant, commonly known as Chinese dodder, are a notable source of this compound. In fact, it is considered a characteristic constituent of this plant.

Table 1: Documented Plant Sources of this compound

| Family | Genus | Species | Common Name |

| Asteraceae | Verbesina | encelioides | Golden Crownbeard |

| Convolvulaceae | Cuscuta | chinensis | Chinese Dodder |

Presence in Specific Plant Parts

Current research indicates that the accumulation of this compound can be localized to specific parts of the plant. The most well-documented instance of this is in Cuscuta chinensis, where the compound is prominently found in the seeds . The concentration of flavonoids, including this compound, in seeds suggests a potential role in the plant's reproductive success and early development.

In the case of Verbesina encelioides, while the presence of the compound has been confirmed, the specific distribution across its leaves, stems, flowers, and roots has not been extensively detailed in the available scientific literature. Generally, flavonoids are synthesized in various plant tissues, including leaves, flowers, and fruits, where they contribute to a range of physiological and ecological functions.

Table 2: Known Distribution of this compound in Plant Parts

| Plant Species | Plant Part |

| Cuscuta chinensis | Seeds |

| Verbesina encelioides | General (specific parts not detailed) |

Ecological Roles and Adaptive Significance in Plants

While specific studies on the ecological roles of this compound are limited, the broader functions of flavonoids and quercetin (B1663063) glycosides in plants provide a strong basis for inferring its adaptive significance. Flavonoids are a diverse group of secondary metabolites that play crucial roles in plant survival and interaction with their environment.

Defense against Herbivores and Pathogens: Flavonoids are well-known for their role in plant defense. They can act as feeding deterrents to insects and other herbivores. The presence of complex glycosides like this compound may contribute to the unpalatability or toxicity of the plant tissue to herbivores. Furthermore, flavonoids can exhibit antimicrobial and antifungal properties, helping to protect the plant from pathogenic microorganisms.

Protection from Abiotic Stress: One of the most critical functions of flavonoids is their ability to protect plants from the damaging effects of ultraviolet (UV) radiation. These compounds accumulate in the epidermal layers of leaves and stems, where they absorb UV-B radiation, thus shielding the plant's DNA and photosynthetic machinery. The production of quercetin glycosides can be stimulated by UV-B exposure, indicating their importance in photoprotection.

Allelopathic Interactions: Some flavonoids have been implicated in allelopathy, the chemical inhibition of one plant by another. These compounds can be released into the soil and inhibit the germination and growth of competing plant species. The presence of flavonoids in Verbesina encelioides, a plant known for its invasive potential, suggests that compounds like this compound could contribute to its competitive success.

Biosynthesis and Metabolic Pathways

Precursor Pathways: Phenylpropanoid and Shikimic Acid Routes

The journey to synthesize the quercetin (B1663063) aglycone starts with fundamental building blocks from primary metabolism. The shikimate and phenylpropanoid pathways are central to this process, providing the necessary precursors for virtually all flavonoids in higher plants. researchgate.netnih.gov

The shikimate pathway , which operates in plants, fungi, and bacteria, converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate, into chorismic acid. researchgate.netresearchgate.net Chorismate then serves as a branching point for the synthesis of the aromatic amino acids: phenylalanine, tyrosine, and tryptophan. For flavonoid biosynthesis, phenylalanine is the key output. nih.gov

Phenylalanine enters the general phenylpropanoid pathway , a metabolic route that converts it into p-coumaroyl-CoA. nih.govfrontiersin.org This conversion involves a sequence of three core enzymatic reactions:

Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to form cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov

4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by adding a coenzyme A molecule, resulting in p-coumaroyl-CoA. nih.govresearchgate.net

This product, p-coumaroyl-CoA, stands as the crucial entry point into the specific flavonoid biosynthesis pathway. nih.gov Here, chalcone (B49325) synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov Subsequent enzymatic steps involving chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), and flavonol synthase (FLS) lead to the formation of the flavonol aglycone, quercetin.

Glycosyltransferase-Mediated Biosynthesis

Once the quercetin aglycone is formed, it undergoes glycosylation, a modification process that attaches sugar moieties to its hydroxyl groups. This reaction is catalyzed by a large family of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.gov Glycosylation enhances the water solubility, stability, and bioavailability of the flavonoid. nih.govresearchgate.net The synthesis of Quercetin-3-O-galactoside-7-O-glucoside requires two distinct glycosylation events at two different positions on the quercetin backbone.

The glycosylation reaction involves the transfer of a sugar from an activated nucleotide sugar donor to the flavonoid acceptor molecule. nih.gov For the synthesis of this compound, the sugar donors are UDP-galactose and UDP-glucose . researchgate.netoup.com

UGTs exhibit a high degree of specificity for both the sugar donor and the acceptor substrate. nih.gov An enzyme that uses UDP-galactose may show little to no activity with UDP-glucose, and vice versa. oup.com Similarly, the enzyme's affinity for the acceptor molecule is highly specific. The synthesis of this particular diglycoside likely involves two different UGTs: one that recognizes quercetin (or a quercetin glucoside) and specifically transfers galactose, and another that recognizes quercetin (or a quercetin galactoside) and transfers glucose. The acceptor molecule is initially the quercetin aglycone, and after the first glycosylation step, the resulting monoglycoside (e.g., Quercetin-3-O-galactoside) becomes the acceptor for the second enzyme. researchgate.net

A defining characteristic of UGTs is their regioselectivity—the ability to attach a sugar to a specific hydroxyl group on the acceptor molecule. nih.gov Quercetin has five hydroxyl groups (at positions 3, 5, 7, 3', and 4'), making precise modification challenging without enzymatic control. jmb.or.kr The formation of this compound requires two highly regioselective enzymes.

The biosynthesis is a sequential process:

A galactosyltransferase (UGT) catalyzes the transfer of galactose from UDP-galactose to the 3-OH position of quercetin, forming the intermediate compound Quercetin-3-O-galactoside (also known as hyperoside).

A second enzyme, a glucosyltransferase, then recognizes this intermediate and attaches a glucose molecule from UDP-glucose to the 7-OH position.

Alternatively, the process could occur in the reverse order, with glycosylation at the 7-position happening first, followed by the 3-position. Studies involving the synthesis of similar diglycosides, such as quercetin 3-O-glucoside-7-O-rhamnoside, have demonstrated the necessity of using two distinct UGTs with specific regioselectivities, often expressed in engineered microbial systems to achieve targeted synthesis. researchgate.netnih.gov For instance, specific UGTs have been identified that exclusively target the 7-OH position of flavonoids, while others are known to act on the 3-OH position. nih.govjmb.or.krusu.edu The precise combination of a 3-O-galactosyltransferase and a 7-O-glucosyltransferase dictates the final structure of the molecule.

Compound Data

A Comprehensive Analysis of this compound

This compound is a complex flavonoid, a class of polyphenolic secondary metabolites found in plants. As a diglycoside of quercetin, it features two different sugar molecules, galactose and glucose, attached to the quercetin aglycone at specific positions. This particular glycosylation pattern influences its chemical properties, such as polarity and solubility, which are critical considerations for its extraction and isolation from plant sources. The compound has been reported in plants such as Verbesina encelioides. nih.gov

Extraction and Isolation Methodologies from Biological Matrices

The extraction and purification of Quercetin-3-O-galactoside-7-O-glucoside from plant tissues involve a multi-step process that leverages the compound's physicochemical properties. The general strategy begins with solvent extraction from the plant matrix, followed by various chromatographic techniques to purify the target molecule from a complex mixture of other phytochemicals.

The initial step in isolating this compound involves extracting it from the cellular matrix of the source plant. Due to the presence of two sugar moieties, this compound is highly polar. Therefore, the choice of solvent is critical for efficient extraction.

Polar solvents and their aqueous mixtures are most effective for extracting flavonoid glycosides. researchgate.netmdpi.com Methanol (B129727) and ethanol (B145695) are frequently used, often in mixtures with water (e.g., 70-80% alcohol content), to optimize the extraction of these polar compounds. nih.gove3s-conferences.org The selection of the extraction solvent is a crucial parameter, as its polarity should be matched to that of the target compound to ensure maximum yield. mdpi.com

Several conventional and modern techniques can be employed for the extraction process:

Maceration: This simple technique involves soaking the plant material in the chosen solvent for an extended period. e3s-conferences.org It is a straightforward method but can be time-consuming. mdpi.com

Soxhlet Extraction: A more efficient method than maceration, Soxhlet extraction involves continuous extraction with a fresh portion of the hot solvent, which can lead to higher yields. tandfonline.com

Ultrasound-Assisted Extraction (UAE): This modern technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process. nih.govnih.gov For quercetin (B1663063) glycosides from apple peels, ultrasonication for 15 minutes in 80-100% methanol was found to be optimal. nih.gov

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant tissue, leading to a rapid extraction process. mdpi.comnih.gov

The selection of the most suitable extraction method often depends on factors such as the stability of the compound, the cost of the solvent, and the desired efficiency of the extraction. For a compound like this compound, a method that is efficient at moderate temperatures, such as UAE, would be advantageous to prevent potential degradation.

Table 1: Comparison of Solvent Extraction Techniques for Flavonoids

| Technique | Principle | Typical Solvents | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature. e3s-conferences.org | Ethanol, Methanol, Water, or aqueous mixtures. mdpi.com | Simple, low equipment cost. | Time-consuming, potentially lower yield. mdpi.com |

| Soxhlet Extraction | Continuous extraction with fresh, hot solvent. tandfonline.com | Ethanol, Methanol. | High extraction efficiency. | Can degrade thermolabile compounds. |

| Ultrasound-Assisted Extraction (UAE) | Use of ultrasonic waves to enhance mass transfer. nih.gov | Methanol, Ethanol, Acetonitrile (B52724). nih.gov | Fast, efficient, reduced solvent consumption. | May require specialized equipment. |

| Microwave-Assisted Extraction (MAE) | Use of microwave energy for rapid heating. mdpi.com | Ethanol, Methanol, Water. mdpi.com | Very fast, high yield. | Potential for localized overheating. |

Following the initial solvent extraction, the resulting crude extract contains a complex mixture of compounds. Therefore, chromatographic methods are essential to separate and purify this compound.

Preparative chromatography is a key step in isolating pure flavonoids from crude extracts. oup.com

Sephadex LH-20 Chromatography: Sephadex LH-20 is a versatile size-exclusion chromatography resin that is also capable of partition chromatography. prep-hplc.com It is prepared by hydroxypropylating dextran, which gives it both hydrophilic and lipophilic properties, making it suitable for separating a wide range of natural products, including flavonoids, in various solvents. prep-hplc.comcytivalifesciences.com This technique is widely used for the purification of flavonoid glycosides. nih.govnih.govresearchgate.net The separation is based on molecular size and polarity. For flavonoid glycosides, common eluents include methanol or methanol-water mixtures. researchgate.netnih.gov The ability to use different solvents allows for the fine-tuning of the separation process. prep-hplc.com

Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a high-resolution technique used for the final purification of compounds. oup.com Reversed-phase HPLC is commonly employed for the separation of quercetin and its glycosides. researchgate.netoup.com In this method, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and a less polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or acetic acid) to improve peak shape. researchgate.net Due to its high resolving power, preparative HPLC can separate structurally similar flavonoid glycosides from each other, yielding a highly purified final product.

Table 2: Common Preparative Chromatography Strategies for Flavonoid Glycosides

| Technique | Stationary Phase | Principle of Separation | Common Mobile Phases | Application Notes |

| Sephadex LH-20 Column Chromatography | Hydroxypropylated dextran. prep-hplc.com | Size exclusion and partition chromatography. prep-hplc.com | Methanol, Ethanol, Chloroform:Methanol, Methanol:Water. researchgate.netnih.gov | Effective for initial fractionation of crude extracts to separate flavonoids from other classes of compounds. nih.govnih.gov |

| Preparative Reversed-Phase HPLC | C18-bonded silica (B1680970). researchgate.net | Partition chromatography based on polarity. | Water/Acetonitrile or Water/Methanol gradients, often with acid modifiers. oup.com | Used for final purification to achieve high purity; can separate closely related glycosides. oup.com |

Recrystallization is a fundamental technique for the final purification of solid compounds. mt.com The principle behind recrystallization is the difference in solubility of the target compound and its impurities in a particular solvent at different temperatures. youtube.com An impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. youtube.com As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the mother liquor. mt.com The pure crystals can then be collected by filtration. youtube.com The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities remain soluble at both temperatures. youtube.com For flavonoids, solvents like ethanol, acetone, or their mixtures with water are often used for recrystallization. google.comnih.gov

In some purification schemes, other steps might be included. For instance, initial purification of a crude extract might be performed using adsorption chromatography on materials like silica gel or polyamide before proceeding to more advanced techniques like Sephadex LH-20 or preparative HPLC. mdpi.comnih.govimrpress.com

Advanced Analytical Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and electronic properties of Quercetin-3-O-galactoside-7-O-glucoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural elucidation of flavonoids and their glycosides. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the proton (¹H) and carbon (¹³C) signals of the quercetin (B1663063) aglycone and the attached sugar units, as well as to establish the connectivity between them.

For this compound, ¹H NMR spectra are characterized by signals in the aromatic region corresponding to the protons of the quercetin backbone, and signals in the sugar region for the galactose and glucose moieties. The anomeric protons of the sugars are particularly diagnostic for determining their configuration.

¹³C NMR provides information on all carbon atoms in the molecule. The chemical shifts of the anomeric carbons of galactose and glucose, along with the carbons of the quercetin skeleton, are crucial for confirming the structure.

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning the structure. umc.edu.dz COSY experiments reveal proton-proton couplings within the spin systems of the aglycone and the individual sugar rings. HSQC correlates each proton with its directly attached carbon atom. The long-range C-H correlations observed in HMBC spectra are pivotal in establishing the glycosylation sites, by showing the connectivity between the anomeric proton of each sugar and the carbon of the quercetin aglycone to which it is attached. umc.edu.dz

While detailed spectral assignments for this compound are not extensively published, related studies on similar quercetin glycosides provide a reference for the expected chemical shifts. tandfonline.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to display a complex pattern of absorption bands characteristic of its flavonoid and glycosidic nature.

Key expected absorption bands would include:

Broad O-H stretching vibrations from the multiple hydroxyl groups on the quercetin and sugar moieties.

C=O stretching of the γ-pyrone ring of the flavonoid.

C=C stretching vibrations from the aromatic rings.

C-O stretching vibrations associated with the ether linkages of the glycosidic bonds and the hydroxyl groups.

C-H stretching and bending vibrations of the aromatic and aliphatic protons.

Ultraviolet-Visible (UV/Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV/Vis) absorption spectroscopy provides information about the conjugated systems within the flavonoid structure. The UV/Vis spectrum of quercetin and its glycosides is typically characterized by two major absorption bands.

Band I , appearing in the range of 320-385 nm, is associated with the cinnamoyl system (B-ring and the C-ring).

Band II , observed between 240-280 nm, corresponds to the benzoyl system (A-ring).

The exact position and intensity of these bands can be influenced by the solvent and the glycosylation pattern. For flavonols like quercetin, Band I is the major absorption band. In methanolic solutions, quercetin glycosides typically exhibit a Band I maximum around 350 nm. archive.orgdokumen.pub The glycosylation at the 3- and 7-positions, as in this compound, influences the electronic environment and can cause slight shifts in the absorption maxima compared to the aglycone or other glycosidic isomers. researchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques for Identification and Quantification

Mass spectrometry, particularly when coupled with chromatographic separation, is a powerful technique for the sensitive and specific detection, identification, and quantification of flavonoid glycosides in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing flavonoid glycosides in various matrices. nih.gov The chromatographic step, often utilizing Ultra-High-Performance Liquid Chromatography (UHPLC) for enhanced resolution and speed, separates the components of a mixture prior to their introduction into the mass spectrometer. ucdavis.edusemanticscholar.org

In the mass spectrometer, typically using electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is determined. For this compound, the deprotonated molecule [M-H]⁻ is commonly observed in negative ion mode.

Tandem mass spectrometry (MS/MS) involves the fragmentation of the parent ion to produce a characteristic pattern of product ions, which provides structural information. The fragmentation of quercetin diglycosides typically involves the sequential loss of the sugar moieties. mdpi.comresearchgate.net For this compound, the initial fragmentation would be the loss of one hexose (B10828440) unit (162 Da), followed by the loss of the second hexose unit, resulting in the quercetin aglycone. nih.govmdpi-res.comunich.it

Table 1: Representative LC-MS/MS Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 625 | 463 | 162 | Loss of a hexose unit (galactose or glucose) |

| 463 | 301 | 162 | Loss of the second hexose unit |

| 301 | - | - | Quercetin aglycone |

Note: The m/z values are nominal and may vary slightly depending on the instrument and experimental conditions.

This technique is highly sensitive and specific, allowing for the quantification of this compound even at low concentrations in complex biological or food samples. ucdavis.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with UHPLC and QTOF (Quadrupole Time-of-Flight) analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. ucdavis.edunih.gov This precision allows for the unambiguous determination of the elemental composition of the parent ion and its fragments, which is a critical step in the identification of unknown compounds.

For this compound, HRMS is used to confirm its molecular formula, C₂₇H₃₀O₁₇. The high mass accuracy distinguishes it from other compounds with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₂₇H₃₀O₁₇ | nih.gov |

| Exact Mass | 626.14830 | nih.gov |

The combination of retention time, accurate mass measurements of the parent and fragment ions, and the characteristic fragmentation pattern provides a high degree of confidence in the identification of this compound in complex samples. ucdavis.edu

Fragmentation Patterns of Quercetin Diglycosides in MS

Mass spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for the structural characterization of flavonoid glycosides like this compound. The fragmentation patterns observed provide critical information regarding the nature and position of the sugar moieties attached to the quercetin aglycone.

In negative ion mode electrospray ionization (ESI), this compound typically exhibits a deprotonated molecule [M-H]⁻. Subsequent fragmentation via collision-induced dissociation (CID) leads to a characteristic pattern of neutral losses corresponding to the sugar units. A primary fragmentation event is the loss of a hexose moiety (162 Da), which can be either the galactose or the glucose unit. This results in a prominent fragment ion. nih.gov A further loss of the second hexose unit from this initial fragment ion generates the aglycone fragment, which corresponds to deprotonated quercetin. nih.gov

Studies have shown that for this compound, a base peak at an m/z of 463 is often observed, which arises from the initial loss of a 162 Da hexose unit. nih.gov A subsequent loss of the second 162 Da hexose unit leads to a fragment ion at an m/z of 301, corresponding to the quercetin aglycone. nih.gov This sequential loss of sugar residues is a hallmark of diglycosides and is crucial for their identification. The fragmentation pathway can be further probed using MS³ experiments on the aglycone fragment to confirm the identity of the core flavonoid structure.

It is important to note that while MS/MS provides strong evidence for the presence of two hexose units attached to a quercetin core, it often cannot definitively distinguish between isomers, such as those with different sugar types (e.g., glucose vs. galactose) or different linkage positions, based solely on fragmentation patterns. mdpi.com Therefore, chromatographic separation is essential for unambiguous identification.

Table 1: Characteristic MS Fragmentation of this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Interpretation |

| 625 | 463 | 162 | Loss of a hexose unit (galactose or glucose) |

| 463 | 301 | 162 | Loss of the second hexose unit |

| 301 | - | - | Quercetin aglycone |

Chromatographic Separation Methods (e.g., HPLC, UHPLC)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the predominant techniques for the separation of flavonoid glycosides from complex mixtures such as plant extracts. These methods offer high resolution and sensitivity, which are critical for distinguishing between closely related isomers. mdpi.com

Reversed-Phase HPLC Optimization for Glycoside Separation

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for quercetin glycosides. The stationary phase is typically a nonpolar material, such as octadecyl-silylated silica (B1680970) (C18), while the mobile phase is a more polar mixture, usually consisting of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). mdpi.comunair.ac.id

The optimization of RP-HPLC methods for the separation of quercetin diglycosides like this compound involves the careful manipulation of several parameters to achieve the desired resolution and analysis time. Key factors include:

Mobile Phase Composition: A gradient elution is typically employed, where the proportion of the organic modifier is increased over time. This is necessary to elute compounds with a wide range of polarities. The mobile phase is often acidified with a small amount of an acid, such as formic acid or acetic acid (typically 0.1-2% v/v), which helps to suppress the ionization of the phenolic hydroxyl groups of the flavonoids, leading to sharper peaks and improved retention. unair.ac.idmdpi.com The choice of organic modifier (acetonitrile vs. methanol) can also influence selectivity. Acetonitrile often provides better resolution for closely related compounds.

Column Chemistry and Dimensions: C18 columns are the workhorse for flavonoid analysis. Columns with smaller particle sizes (e.g., <2 µm in UHPLC) and shorter lengths can provide faster separations with higher efficiency. nih.gov The choice of a specific C18 column from different manufacturers can also impact selectivity due to variations in end-capping and silica purity.

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing resolution and retention times. Increasing the column temperature can reduce analysis time but may also affect the stability of certain compounds. Optimization of temperature is often necessary to find the best balance between efficiency and analysis speed. mdpi.com

Flow Rate: The flow rate of the mobile phase impacts the analysis time and the efficiency of the separation. Higher flow rates lead to shorter run times but can result in a loss of resolution. mdpi.com

The optimization process often involves a systematic approach, such as the one-variable-at-a-time (OVAT) method or using experimental design software to explore the effects of multiple parameters simultaneously. The goal is to achieve baseline separation of the target compound from other structurally similar flavonoids and matrix components. unair.ac.id

Table 2: Typical Parameters for Reversed-Phase HPLC Optimization of Quercetin Glycosides

| Parameter | Typical Conditions and Considerations |

| Stationary Phase | C18 (Octadecyl-silylated silica), various particle sizes (e.g., 5 µm for HPLC, <2 µm for UHPLC) |

| Mobile Phase | Gradient of Water and Acetonitrile (or Methanol) |

| Acid Modifier | Formic acid or Acetic acid (0.1% - 2% v/v) to improve peak shape |

| Column Temperature | 25-40 °C, optimized for resolution and analysis time |

| Flow Rate | 0.5-1.5 mL/min for HPLC, lower for UHPLC, adjusted for optimal efficiency |

| Detection | UV-Vis (typically around 280 nm and 350 nm) or Mass Spectrometry (MS) |

Detection Limits and Sensitivity in Analytical Assays

The sensitivity of an analytical method is defined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These parameters are crucial for the analysis of trace amounts of compounds in complex matrices.

For this compound, specific LOD and LOQ values are not widely reported in the literature. However, data from validated methods for structurally similar quercetin diglycosides can provide a reasonable estimate of the expected sensitivity. The detection method plays a significant role in determining these limits.

HPLC with UV-Vis Detection: This is a common and robust method for the quantification of flavonoids. For quercetin glycosides, detection is typically performed at wavelengths around 280 nm and 350 nm, corresponding to their characteristic absorption maxima. The sensitivity of HPLC-UV methods for quercetin glycosides can vary depending on the specific compound and the optimized chromatographic conditions.

UPLC-MS/MS: The coupling of UPLC with tandem mass spectrometry offers significantly higher sensitivity and selectivity compared to UV detection. By using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored, the interference from the matrix can be minimized, leading to much lower detection limits.

For a closely related quercetin diglycoside, Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside, a validated UPLC-MS/MS method reported a lower limit of detection (LLOD) of 0.36 ng/mL and a lower limit of quantification (LLOQ) of 1.25 ng/mL in rat plasma. nih.gov Given the structural similarities, it is plausible that a similarly optimized UPLC-MS/MS method for this compound could achieve comparable levels of sensitivity.

Factors that can influence the LOD and LOQ include the efficiency of the chromatographic separation, the ionization efficiency of the analyte in the MS source, the detector response, and the level of background noise from the sample matrix. Method validation studies are essential to determine the specific LOD and LOQ for this compound in a given matrix and with a particular analytical setup. nih.gov

Table 3: Estimated Detection Limits for Quercetin Diglycosides based on Analogue Data

| Analytical Technique | Analyte (Analogue) | LOD | LOQ | Reference |

| UPLC-MS/MS | Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside | 0.36 ng/mL | 1.25 ng/mL | nih.gov |

Biotransformation and Chemical Modification Strategies

Enzymatic Glycosylation and Regioselective Synthesis of Derivatives

Enzymatic glycosylation, utilizing uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), offers a powerful solution to the challenges of regioselectivity in flavonoid modification. jmb.or.krresearchgate.net These enzymes transfer a sugar molecule from a nucleotide sugar donor to a specific position on the flavonoid scaffold. researchgate.net Glycosylation is a significant modification as it can improve the solubility, stability, and bioactivity of the parent compound. researchgate.netnih.gov

Metabolic engineering of microorganisms, particularly Escherichia coli, has emerged as a highly effective platform for producing specific flavonoid glycosides. nih.govscispace.com This approach involves creating microbial cell factories capable of synthesizing valuable glycosides from simple, inexpensive substrates. scispace.com

Researchers have successfully engineered E. coli to produce hyperoside (B192233) (quercetin 3-O-galactoside), a closely related monoglycoside. This was achieved by co-expressing a specific UDP-dependent glycosyltransferase (UGT) with UDP-glucose epimerase (GalE), the enzyme that converts the readily available UDP-glucose into UDP-galactose. nih.gov Further enhancements, such as introducing phosphoglucomutase (Pgm) and UDP-glucose pyrophosphorylase (GalU), increased the intracellular pool of UDP-glucose, which in turn boosted the supply of UDP-galactose for the glycosylation reaction. nih.gov Through optimization of fermentation conditions and a substrate-fed batch process, a maximal production of 831.6 mg·L−1 of hyperoside was achieved, with a molar conversion of 90.2% from quercetin (B1663063). nih.gov

Similar strategies have been applied to produce bisglycosides. The synthesis of quercetin 3-O-glucoside-7-O-rhamnoside, an analogue of the target compound, was accomplished in engineered E. coli. usu.educhemfaces.com This required the expression of two distinct UGTs from Arabidopsis thaliana: AtUGT78D2, which attaches a glucose to the 3-hydroxyl group of quercetin, and AtUGT89C1, which then attaches a rhamnose to the 7-hydroxyl group of the resulting quercetin 3-O-glucoside. researchgate.netchemfaces.com To ensure the availability of the sugar donor UDP-rhamnose, the RHM2 gene was also co-expressed, leading to the production of 67 mg/L of the final bisglycoside. usu.educhemfaces.com

These metabolic engineering strategies showcase the potential to create versatile microbial platforms for the economically viable and large-scale production of various bioactive glycosides. scispace.comresearchgate.net

Table 1: Examples of Metabolically Engineered E. coli for Quercetin Glycoside Production

| Product | Host Organism | Key Engineered Genes | Final Titer | Reference |

|---|---|---|---|---|

| Hyperoside (Quercetin 3-O-galactoside) | Escherichia coli | PhUGT (UGT), GalE, Pgm, GalU | 831.6 mg/L | nih.gov |

| Quercetin 3-O-glucoside-7-O-rhamnoside | Escherichia coli | AtUGT78D2 (UGT), AtUGT89C1 (UGT), RHM2 | 67 mg/L | usu.educhemfaces.com |

| Quercetin 3-O-(6-deoxytalose) | Escherichia coli | tll gene, various UGTs, galU, rffA, rfbD | ~98 mg/L | researchgate.net |

| Quercitrin (Quercetin 3-O-rhamnoside) | Escherichia coli W | RhaGT (UGT), galE, MUM4 | 1.12 g/L | scispace.com |

The synthesis of complex bisglycosides like Quercetin-3-O-galactoside-7-O-glucoside often benefits from a stepwise biotransformation approach. jmb.or.krjmb.or.kr This method involves two or more sequential enzymatic reactions, which can be advantageous when a single-cell system results in low yields or unwanted byproducts. jmb.or.krnih.gov

A clear example of this strategy is the synthesis of quercetin 3-O-glucuronic acid 7-O-rhamnoside (Q-GR) and quercetin 3-O-arabinose 7-O-rhamnoside (Q-AR). jmb.or.kr In this process, two separate engineered E. coli strains are used in sequence.

First Step: Quercetin is converted into a quercetin 3-O-monoglycoside (e.g., quercetin 3-O-glucuronic acid or quercetin 3-O-arabinoside). This is done using a first E. coli strain that harbors the specific UGT for the 3-OH position and the necessary genes for producing the corresponding nucleotide sugar (UDP-glucuronic acid or UDP-arabinose). jmb.or.krjmb.or.kr

Second Step: The synthesized monoglycoside is then used as the substrate for a second E. coli strain. This strain is engineered with a different UGT (e.g., AtUGT89C1) that specifically targets the 7-OH position of the quercetin-3-O-glycoside and the genes required for producing the second sugar donor, UDP-rhamnose. jmb.or.krresearchgate.net

This sequential approach led to the production of 44.8 mg/l of Q-GR and 45.1 mg/l of Q-AR from an initial 100 µM of quercetin. jmb.or.krnih.gov The stepwise synthesis is particularly applicable for producing various natural product derivatives, especially when a multistep reaction in a single cell is inefficient or when sequential synthesis is necessary to minimize the formation of byproducts. jmb.or.krnih.gov

Synthetic Derivatization (e.g., Methylation, Acylation)

Beyond glycosylation, the properties of quercetin and its glycosides can be further tailored through synthetic derivatization, such as methylation and acylation. mdpi.comnih.govmdpi.com These modifications can significantly alter the compound's biological activity and physicochemical characteristics. nih.govnih.gov

Methylation involves the addition of a methyl group to one or more of the hydroxyl groups on the quercetin scaffold. This can be achieved through both enzymatic and chemical methods. For example, cell-free extracts from citrus tissues have been shown to catalyze the stepwise O-methylation of quercetin to produce derivatives like rhamnetin (B192265) (7-O-methylquercetin) and isorhamnetin (B1672294) (3'-O-methylquercetin). researchgate.net Chemical synthesis methods have also been developed to produce specific methylated quercetin glucuronides, which are known metabolites in humans. nih.gov Methylation generally increases the lipophilicity of the flavonoid. nih.gov

Acylation is the process of adding an acyl group (such as an acetyl or benzoyl group) via an ester linkage. mdpi.comnih.gov Enzymatic acylation of flavonoids is challenging due to the enhanced lipophilicity of the aglycone, but it can be achieved using enzymes like lipases. mdpi.com Chemical methods have been developed for the regioselective synthesis of quercetin esters. For instance, quercetin can be reacted with benzoyl chloride in a potassium carbonate solution to produce ester derivatives. nih.gov A three-step chemical procedure involving peracetylation, alkylation, and deacetylation has also been used to synthesize 7-O-alkylated quercetin derivatives. nih.gov

Table 2: Examples of Quercetin Derivatization

| Modification Type | Method | Reagents/Enzymes | Resulting Derivative | Reference |

|---|---|---|---|---|

| Methylation | Enzymatic | Cell-free extracts from citrus | Rhamnetin, Isorhamnetin | researchgate.net |

| Methylation | Chemical Synthesis | N/A (multi-step process) | 3′-O-methyl-quercetin-3-O-β-d-glucuronide | nih.gov |

| Acylation (Benzoylation) | Chemical Synthesis | Benzoyl chloride, K2CO3 | Quercetin esters | nih.gov |

| Acylation (Acetylation) | Enzymatic | Immobilized lipase (B570770) (PCL) | Quercetin 3'-acetate, 3',4'-diacetate | mdpi.com |

| Acylation (Succinylation) | Biocatalysis | Bacillus amyloliquefaciens | Quercetin 7-O-succinyl glucoside | researchgate.net |

Impact of Modifications on Solubility and Hydrophilicity/Lipophilicity Balance

Chemical modifications to the quercetin structure have a profound impact on its solubility and the balance between its water-loving (hydrophilic) and fat-loving (lipophilic) nature. nih.govnih.gov Quercetin aglycone itself has very low water solubility and is considered lipophilic, which can limit its bioavailability. nih.govnih.gov

Glycosylation is a primary strategy to increase water solubility. nih.gov The addition of sugar moieties makes the molecule more polar and thus more hydrophilic. nih.govbiomedpharmajournal.org This increased hydrophilicity allows glycosylated derivatives to be more soluble in the aqueous environment of plant cell cytosol and vacuoles. nih.gov

Acylation can have varied effects depending on the nature of the acyl group attached. Attaching a hydrophilic group can dramatically increase water solubility. A prime example is the synthesis of quercetin 7-O-succinyl glucoside, where the addition of the succinyl group to the glucoside rendered the new derivative approximately 1,000 times more water-soluble than the original quercetin. researchgate.net Conversely, attaching lipophilic (hydrophobic) groups, such as geranyl or tetrahydroisoquinoline moieties, significantly increases the lipophilicity of the resulting derivative, making it less soluble in water but potentially better able to cross lipid membranes. mdpi.comnih.gov

Methylation generally increases lipophilicity. The replacement of a polar hydroxyl group with a less polar O-methyl group reduces the molecule's ability to form hydrogen bonds with water, thus decreasing its hydrophilicity. nih.gov

Table 3: Effect of Modifications on Quercetin's Physicochemical Properties

| Modification | General Impact on Solubility | Hydrophilic/Lipophilic Balance | Example | Reference |

|---|---|---|---|---|

| Glycosylation | Increases | Shifts towards Hydrophilic | Quercetin vs. Quercetin Glucosides | nih.govnih.gov |

| Methylation | Decreases | Shifts towards Lipophilic | O-methyl derivatives of quercetin | nih.gov |

| Acylation (Hydrophilic group) | Greatly Increases | Shifts towards Hydrophilic | Quercetin 7-O-succinyl glucoside | researchgate.net |

| Acylation (Lipophilic group) | Decreases | Shifts towards Lipophilic | 7-O-geranylquercetin | nih.gov |

Structure Activity Relationship Sar Studies of Quercetin Glycosides

Influence of Glycosylation Pattern on Biological Activities

Glycosylation, the attachment of sugar moieties to the quercetin (B1663063) aglycone, is a key determinant of the bioactivity of the resulting compound. The type of sugar, its point of attachment, and the number of sugar units all play crucial roles in modulating the pharmacological profile of quercetin.

The specific arrangement of sugar molecules in Quercetin-3-O-galactoside-7-O-glucoside—a galactose at the 3-O-position and a glucose at the 7-O-position—confers a unique set of properties. Glycosylation generally increases the water solubility of quercetin, which can enhance its bioavailability. nih.gov The presence of two different sugar moieties, galactose and glucose, further enhances its polarity compared to di-glucosides, which may improve its solubility in aqueous environments.

The positions of glycosylation are also critical. The 3-OH and 7-OH positions are common sites for glycosylation. nih.gov The attachment of a glucoside at the 7-O-position is thought to potentially facilitate interactions with membrane transporters, which could influence its uptake and distribution within the body. In contrast, glycosylation at other positions, such as the 4'-position, may sterically hinder the molecule's ability to bind to certain biological targets. nehu.ac.in Furthermore, the dual glycosylation at the 3 and 7 positions has been suggested to increase the thermal stability of the molecule when compared to quercetin molecules with only a single sugar attachment. nehu.ac.in

The biological activity of this compound is often evaluated in comparison to its parent aglycone, quercetin, and other glycosylated forms.

Quercetin itself is a potent antioxidant. nehu.ac.in The addition of sugar moieties can modulate this activity. For instance, in one study, the antioxidant activity of this compound, measured by its IC50 value (the concentration required to inhibit a biological process by 50%), was found to be 8 µM. This indicates a strong antioxidant capacity, although slightly less potent than quercetin aglycone (IC50 of 5 µM) in that particular assay. However, it demonstrated higher antioxidant activity than both quercetin-3-O-galactoside (IC50 of 10 µM) and quercetin-7-O-glucoside (IC50 of 12 µM), suggesting that the specific combination of galactose and glucose at these positions results in a favorable antioxidant profile.

Table 1: Comparative Antioxidant Activity (IC50)

Studies on other di-glycosylated quercetins, such as quercetin-3,7-diglucoside, have also highlighted their potential anti-inflammatory and antioxidant effects. researchgate.net For instance, quercetin-di-glucosides have been shown to possess anti-inflammatory properties through the inhibition of enzymes like lipoxygenase and hyaluronidase (B3051955). researchgate.net

Role of Hydroxyl Groups and Chromenone Core in Bioactivity

The fundamental structure of quercetin, the chromenone core with its associated hydroxyl groups, is essential for its biological activity. The arrangement of these hydroxyl groups, particularly the catechol group in the B-ring and the hydroxyl groups on the A and C rings, is a key feature for the antioxidant and free-radical scavenging properties of quercetin.

The presence of free hydroxyl groups is generally considered crucial for high antioxidant activity. When these hydroxyl groups are blocked by glycosylation, the direct radical-scavenging ability of the molecule in vitro can be diminished. However, this is not always a straightforward relationship in a biological system, as the glycoside may be metabolized back to the aglycone, releasing the active form at the target site.

The chromenone core itself, a benzopyran-4-one structure, provides a rigid, planar framework that allows for interaction with various biological macromolecules, including enzymes and receptors. This interaction is fundamental to many of the observed biological effects of quercetin and its derivatives.

Correlation Between Glycosylation and Interaction with Biological Targets

The pattern of glycosylation on the quercetin molecule directly influences how it interacts with biological targets such as enzymes and cellular receptors. The sugar moieties can affect the molecule's size, shape, and electronic distribution, thereby altering its binding affinity and specificity.

For example, the presence of sugar groups can impact the inhibition of certain enzymes. While quercetin is a known inhibitor of various enzymes, its glycosides may exhibit different inhibitory profiles. In a study on UDP-glucuronosyltransferase (UGT) enzymes, which are involved in metabolism, quercetin showed potent inhibition of several isoforms. nih.gov Its metabolite, quercetin-3-O-glucuronide, however, displayed significantly weaker inhibition. nih.gov This suggests that the addition of a glucuronic acid moiety at the 3-position reduces the compound's ability to interact with and inhibit these enzymes.

Table 2: Enzyme Inhibition by Quercetin and a Metabolite

Pharmacokinetics and Metabolism of Quercetin Glycosides Pre Clinical Investigations

Absorption Mechanisms in In Vitro Models and Animal Studies

The absorption of flavonoid glycosides, such as Quercetin-3-O-galactoside-7-O-glucoside, is a complex process that begins in the intestine. Unlike their aglycone counterparts, glycosides typically require enzymatic hydrolysis before the flavonoid moiety can be absorbed. The specific sugar molecules and their linkage to the quercetin (B1663063) backbone are critical determinants of the absorption pathway.

The initial and often rate-limiting step in the absorption of many flavonoid glycosides is the enzymatic removal of their sugar moieties. In the case of this compound, with two separate sugar units, this process is particularly crucial. Intestinal enzymes, specifically those located in the brush border of the small intestine, are responsible for this deglycosylation.

Beta-glucosidases (BGL) are a key family of enzymes involved in the breakdown of glycosidic bonds. nih.gov These enzymes hydrolyze the bonds connecting sugars to the flavonoid, producing the aglycone (quercetin) and free sugars. nih.gov While direct studies on this compound are limited, research on similar compounds suggests that enzymes like lactase-phlorizin hydrolase (LPH) and cytosolic β-glucosidase play a significant role in hydrolyzing glucose moieties from flavonoids. The presence of a galactose unit suggests that other specific glycosidases may also be involved. The cleavage of these sugar groups is essential for enabling the flavonoid to pass through the intestinal wall. In some cases, gut microbiota in the colon can also perform this hydrolysis if the glycoside passes through the small intestine unabsorbed.

In-silico studies analyzing the interaction between various flavonoids and β-glucosidase have been conducted to understand this enzymatic degradation. nih.gov These models help predict the binding affinity and potential hydrolysis of such compounds. nih.gov For instance, studies on Acanthopanax senticosus, which contains this compound, have investigated the α-glucosidase inhibitory activity of its constituent compounds, highlighting the interaction between these complex glycosides and carbohydrate-modifying enzymes. nih.govresearchgate.netresearchgate.net

Once the sugar moieties are cleaved, the resulting quercetin aglycone is absorbed by intestinal epithelial cells, primarily through passive diffusion due to its lipophilic nature. However, there is evidence that some intact glycosides can be absorbed, albeit to a lesser extent, via active transport mechanisms. The sodium-dependent glucose co-transporter 1 (SGLT1) is known to transport quercetin glucosides across the apical membrane of enterocytes. Given that this compound contains a glucose unit, it is plausible that SGLT1 could be involved in its uptake, although specific studies are needed for confirmation. Following transport into the cell, the flavonoid may be effluxed into the portal circulation by transporters like the glucose transporter 2 (GLUT2) located on the basolateral membrane.

Distribution in Animal Tissues

Following absorption and entry into the bloodstream, quercetin and its metabolites are distributed to various tissues. Animal experiments provide essential insights into the tissue-specific distribution patterns of these compounds. mdpi-res.com While specific data on the tissue distribution of this compound is not widely available, studies on quercetin glycosides in general show distribution to the liver, kidneys, and other organs. The liver is a primary site of metabolism, where extensive biotransformation occurs before the compounds are either distributed to other tissues or eliminated. The pattern of distribution is heavily influenced by the metabolic changes the compound undergoes.

Metabolic Pathways and Metabolite Identification in Pre-clinical Models

The metabolism of this compound involves a series of biotransformation reactions, primarily deglycosylation followed by Phase I and Phase II modifications of the resulting quercetin aglycone. tandfonline.com

Deglycosylation: The primary metabolic step for this compound is deglycosylation. Mass spectrometry (MS) fragmentation patterns from analytical studies confirm this process. In MS analysis, the compound first loses a hexose (B10828440) unit (162 Da), resulting in a fragment ion. mdpi-res.comunich.it A subsequent loss of the second hexose unit produces the quercetin aglycone fragment. mdpi-res.comunich.it This sequential loss is a key indicator of its metabolic fate in preclinical models. mdpi-res.comunich.it Studies identifying compounds in Semen Cuscutae and other plants show this characteristic fragmentation. researchgate.net

Identified Fragments of this compound

| Parent Compound | Initial Fragment (Loss of Hexose) | Secondary Fragment (Loss of Second Hexose) | Reference |

|---|---|---|---|

| This compound | m/z 463 | m/z 301 (Quercetin Aglycone) | mdpi-res.com, unich.it, researchgate.net |

Phase II Biotransformation: Once the quercetin aglycone is released, it undergoes extensive Phase II metabolism. These reactions, which include glucuronidation, sulfonation, and methylation, increase the water solubility of the compound, facilitating its excretion. The liver is the main site for these modifications, although they also occur in the intestinal wall and other tissues. The resulting metabolites, such as quercetin glucuronides, sulfates, and methylated quercetin, are the primary forms found in plasma and urine.

Bioavailability Considerations of Glycosylated Forms

The bioavailability of flavonoids is highly dependent on their chemical structure, particularly the nature and position of attached sugar groups. Glycosylation, as seen in this compound, significantly impacts solubility and absorption. ontosight.ai

In Vitro and Animal Model Investigations of Biological Activities and Underlying Molecular Mechanisms

Antioxidant and Free Radical Scavenging Properties

Quercetin-3-O-galactoside-7-O-glucoside has demonstrated notable antioxidant capabilities in various studies. Its efficacy in neutralizing free radicals and protecting cells from oxidative damage is a key area of research. A closely related compound, Quercetin-3-O-diglucoside-7-O-glucoside, isolated from fenugreek leaves, has shown potent antioxidant activity in radical scavenging assays. researchgate.nettandfonline.comtandfonline.com Specifically, it exhibited an EC50 of 245.5 µM in the DPPH assay and 68.8 µM in the ABTS assay, indicating its capacity to scavenge these radicals. researchgate.nettandfonline.comtandfonline.com

Mechanisms of Cellular Protection Against Oxidative Stress

The protective effects of Quercetin-3-O-diglucoside-7-O-glucoside against cellular oxidative stress have been observed in studies using RAW264.7 macrophage cells. researchgate.nettandfonline.com In these cells, when stimulated with lipopolysaccharide (LPS) which induces high levels of reactive oxygen species (ROS), pretreatment with the quercetin (B1663063) glycoside led to a dose-dependent reduction in ROS production. tandfonline.com At a concentration of 100 µM, it inhibited ROS production by 50.1%, an effect comparable to the well-known antioxidant, quercetin. tandfonline.com This suggests that the compound can effectively ameliorate cellular oxidative stress.

Modulation of Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH)

Specific studies detailing the direct modulatory effects of this compound or its diglucoside variant on antioxidant enzyme systems such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) (GSH) are limited in the currently available scientific literature. While some studies on broader plant extracts containing various flavonoid glycosides have shown effects on these enzymes, the specific contribution of this particular compound has not been elucidated. mdpi.com

Anti-inflammatory Effects and Immunomodulation

The anti-inflammatory and immunomodulatory potential of this compound and its related structures is a significant area of interest. Research has focused on its ability to inhibit key mediators and enzymes involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators (e.g., NO, IL-6, PGE2)

Investigations into a structurally similar compound, Quercetin-3-O-diglucoside-7-O-glucoside, have revealed its capacity to suppress the production of pro-inflammatory mediators. researchgate.nettandfonline.com In LPS-stimulated RAW264.7 cells, this quercetin glycoside effectively inhibited the production of nitric oxide (NO) and interleukin-6 (IL-6). researchgate.nettandfonline.comtandfonline.com This demonstrates a direct immunomodulatory effect by downregulating key signaling molecules that drive the inflammatory response. Specific data on the inhibition of prostaglandin (B15479496) E2 (PGE2) by this particular compound is not extensively covered in the available research.

Modulation of Inflammatory Enzymes (e.g., COX, LOX, Hyaluronidase)

The modulation of inflammatory enzymes is a key mechanism for anti-inflammatory action. Quercetin-3-O-diglucoside-7-O-glucoside has been shown to be a potent inhibitor of lipoxygenase (LOX) and hyaluronidase (B3051955). researchgate.nettandfonline.comtandfonline.com In one study, it exhibited 75.3% inhibition of lipoxygenase at a concentration of 10 mM and 67.4% inhibition of hyaluronidase at 2 mM. researchgate.nettandfonline.com The IC50 value for LOX-1 inhibition was found to be 1.27 mM. tandfonline.com Information regarding the specific inhibitory effects on cyclooxygenase (COX) enzymes by this compound is not detailed in the reviewed scientific literature.

Anticancer Potential and Cell Cycle Modulation (In vitro and Animal Studies)

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism for anti-cancer agents. While direct studies on this compound are not available, its constituent glycoside, Quercetin-3-O-glucoside (Q3G), has been shown to trigger apoptosis in various cancer cell lines.

In human cervical cancer HeLa cells, Q3G treatment was found to induce apoptosis by activating the intrinsic pathway, evidenced by the activation of caspase-9 and caspase-3, an increase in the pro-apoptotic Bax protein, and a decrease in the anti-apoptotic Bcl-2 protein. mdpi.com Similarly, in human hepatocellular carcinoma (HepG2) cells, Q3G induced apoptosis, which was confirmed by DNA fragmentation analysis and the activation of caspase-3. nih.gov The parent compound, quercetin, has also been demonstrated to induce apoptosis in breast cancer (MCF-7) and liver cancer (HepG2) cells through various mechanisms, including the suppression of the Twist protein and disruption of the YY1-p53 interaction. researchgate.netplos.orgmdpi.com

| Compound | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Quercetin-3-O-glucoside (Q3G) | HeLa (Cervical Cancer) | Induced apoptosis via activation of caspase-9/-3 and modulation of Bcl-2 family proteins. | mdpi.com |

| Quercetin-3-O-glucoside (Q3G) | HepG2 (Liver Cancer) | Induced apoptosis with activation of caspase-3. | nih.gov |

| Quercetin | MCF-7 (Breast Cancer) | Induced apoptosis through suppression of Twist via the p38MAPK pathway. | researchgate.netplos.org |

| Quercetin | HepG2 (Liver Cancer) | Promoted apoptosis by inhibiting YY1, facilitating p53 expression, and increasing the Bax/Bcl-2 ratio. | mdpi.com |

Inhibition of Cancer Cell Proliferation and Viability

In parallel with inducing apoptosis, inhibiting the proliferation and reducing the viability of cancer cells are crucial therapeutic strategies. Research on quercetin's glycosides demonstrates these effects across multiple cancer types.

Quercetin-3-O-glucoside (Q3G) has been shown to inhibit the proliferation of HepG2 liver cancer cells in a dose- and time-dependent manner, an effect linked to the blockade of the cell cycle in the S-phase and the inhibition of DNA topoisomerase II. nih.gov In pancreatic cancer cells, Q3G strongly inhibited cell migration and infiltration, key aspects of cancer progression. nih.gov The aglycone, quercetin, also shows significant anti-proliferative effects against MCF-7 breast cancer cells, with an observed IC50 value of 37μM after 24 hours of exposure. researchgate.net

| Compound | Cancer Cell Line | Key Findings | Reference |

|---|---|---|---|

| Quercetin-3-O-glucoside (Q3G) | HepG2 (Liver Cancer) | Inhibited cell proliferation in a dose- and time-dependent manner; induced S-phase cell cycle arrest. | nih.gov |

| Quercetin-3-O-glucoside (Q3G) | Human Pancreatic Cancer Cells | Strongly inhibited cell migration and infiltration activity. | nih.gov |

| Quercetin | MCF-7 (Breast Cancer) | Showed dose-dependent cytotoxicity with an IC50 of 37μM at 24 hours. | researchgate.net |

Regulation of Cell Signaling Pathways (e.g., miRNA, Notch)

The ability of natural compounds to modulate complex cell signaling pathways is a growing area of interest. Quercetin and its derivatives have been found to influence microRNA (miRNA) expression, which in turn regulates numerous cellular processes, including cancer. semanticscholar.orgnih.gov For instance, a mixture of quercetin and its galactoside derivative, hyperoside (B192233), downregulated miR-27a in 786-O renal cancer cells. semanticscholar.orgresearchgate.net Quercetin can also modulate inflammation-related miRNAs, such as miR-155, in macrophage cell models. semanticscholar.org

In pancreatic cancer cells, the anti-migratory effects of Quercetin-3-O-glucoside were found to be mediated by the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which subsequently affects downstream targets like FAK, AKT, and ERK1/2. nih.gov There is currently no specific research linking this compound to the Notch signaling pathway.

Neuroprotective Activities and Neurotransmitter Modulation (Pre-clinical Focus)

Protection Against Oxidative Damage and Neuroinflammation

The neuroprotective effects of quercetin and its glycosides are well-documented and are largely attributed to their potent antioxidant and anti-inflammatory properties. nih.govnih.gov Quercetin-3-O-galactoside (hyperoside) is known to protect cells against peroxide-induced oxidative damage by scavenging reactive oxygen species and boosting the activity of antioxidant enzymes like catalase and glutathione peroxidase. sigmaaldrich.com

While quercetin itself can protect glioma cells from oxidative damage, some studies note that its glycosides, including Quercetin-3-O-glucoside, were less effective in this specific cell model, highlighting that the aglycone form may be more potent in certain contexts. nih.gov Generally, quercetin and its metabolites are recognized for their capacity to attenuate oxidative stress and neuroinflammation, which are underlying factors in neurodegenerative diseases. nih.govnih.gov

Interactions with Ion Channels and Neuroreceptors

Direct evidence for this compound interaction with specific ion channels or neuroreceptors is not available. However, studies on related compounds provide clues. For a flavonoid to interact with membrane-bound receptors and channels, it must first interact with the cell membrane. Research has shown that quercetin and its glycosides, like quercetin-4′-O-glucoside, can incorporate into and interact with planar lipid models, forming conductive units that alter the electrical properties of the membrane. mdpi.com

Furthermore, a study on a different quercetin diglycoside, Quercetin 3-O-glucoside-7-O-rhamnoside, found that it exerted a depressant effect on the central nervous system in animal models, suggesting an interaction with neurotransmitter systems. biocrick.com In resistance vessels of hypertensive rats, a malonylated glucoside of quercetin was found to cause vasodilation by opening large-conductance calcium-activated K+ (potassium) channels, demonstrating a clear interaction with an ion channel. researchgate.net

Effects on Metabolic Pathways (e.g., Glucose Metabolism)

The influence of quercetin derivatives on metabolic health, particularly glucose metabolism, is an area of significant research. Studies on Quercetin-3-O-glucoside (Q3G) have shown promising anti-diabetic potential. In animal models, Q3G administration improved postprandial glycemic control and decreased blood glucose levels during an oral glucose tolerance test. researchgate.net

At the molecular level, in vitro studies using Caco-2 intestinal cells revealed that Q3G reduces sugar uptake. researchgate.netdntb.gov.ua This effect is achieved by downregulating the mRNA expression of key glucose transporters, namely the sodium-dependent glucose transporter-1 (SGLT1) and the glucose transporter-2 (GLUT2). researchgate.net By inhibiting these transporters in the intestine, Q3G can effectively lower the rate of glucose absorption.

Potential in Managing Metabolic Disorders

This compound and related quercetin glycosides are being explored for their potential therapeutic applications in metabolic disorders. The general class of quercetin glycosides is noted for its potential to modulate glucose metabolism, suggesting benefits in managing conditions like diabetes. In plant-based foods, quercetin is primarily found in its glycoside form rather than as an aglycone. nih.gov These dietary quercetin glycosides are considered powerful preventative factors for cardiovascular diseases (CVD) due to their anti-atherosclerotic effects. nih.gov Research suggests that quercetin glycosides may exert these effects by modulating the activities of enzymes and cytokines related to inflammation, either directly at a target site or indirectly by regulating gene expression through cellular signaling pathways. nih.gov Furthermore, these compounds might improve gut microbiota profiles, which can, in turn, affect vascular health after their metabolites enter circulation. nih.gov

Modulation of Enzymes Related to Glucose Homeostasis (e.g., α-Glucosidase, α-Amylase)

The modulation of carbohydrate-hydrolyzing enzymes is a key strategy in managing glucose homeostasis. Quercetin and its glycosylated derivatives have been studied for their inhibitory effects on α-glucosidase and α-amylase, enzymes critical for digesting carbohydrates into absorbable monosaccharides.

One related compound, Quercetin-3-O-glucuronide (Q3GA), demonstrated a reversible and mixed-mode inhibition of α-glucosidase activity, with an IC₅₀ value of 108.11 ± 4.61 μM. nih.gov The mechanism behind this inhibition involves the spontaneous formation of a complex between Q3GA and α-glucosidase, driven by hydrogen bonding and van der Waals forces, which alters the enzyme's conformation and microenvironment. nih.gov The parent compound, quercetin, has also been identified as a potent, reversible, and noncompetitive inhibitor of yeast α-glucosidase. researchgate.net

Regarding α-amylase, flavonoids including quercetin have shown significant inhibitory activity. nih.gov In a comparative study, quercetin, along with luteolin (B72000) and myricetin, was found to be a potent inhibitor of porcine pancreatic α-amylase, with IC₅₀ values below 500 μM. nih.gov Structural features that enhance this inhibitory activity include the 2,3-double bond and hydroxyl substitutions on the B ring of the flavonoid structure. nih.gov Another derivative, Quercetin 3-(6″-caffeoylsophoroside), acts as an α-amylase inhibitor with an IC₅₀ of 73.66 μg/mL. medchemexpress.com

Table 1: Inhibitory Activity of Quercetin and its Glycosides on Enzymes Related to Glucose Homeostasis

| Compound | Enzyme | IC₅₀ Value | Source |

|---|---|---|---|

| Quercetin-3-O-glucuronide (Q3GA) | α-Glucosidase | 108.11 ± 4.61 μM | nih.gov |

| Quercetin | Porcine Pancreatic α-Amylase | < 500 μM | nih.gov |

| Quercetin 3-(6″-caffeoylsophoroside) | α-Amylase | 73.66 μg/mL | medchemexpress.com |

Other Documented Biological Activities

Anti-melanogenesis Properties and Signaling Pathway Regulation (e.g., PKA/MITF, ERK)

The regulation of melanin (B1238610) production is a significant area of dermatological research. A closely related compound, Quercetin 3-O-galactoside (Q3G), has been investigated for its anti-melanogenic properties in B16F10 murine melanoma cells. nih.gov Studies have shown that Q3G can inhibit melanin production by downregulating the expression of microphthalmia-associated transcription factor (MITF). nih.gov This effect is achieved by inhibiting the cAMP-dependent protein kinase A (PKA)-mediated activation of CREB and GSK3β. nih.gov

Furthermore, the anti-melanogenic effect of Q3G involves the regulation of the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov Specifically, treatment with Q3G was found to upregulate the phosphorylation of ERK1/2 while downregulating the phosphorylation of p38, indicating the involvement of the MAPK/MITF signaling pathway in its mechanism of action. nih.gov

The position of glycosylation on the quercetin molecule appears to be critical for its anti-melanogenic activity. Research on various quercetin derivatives revealed that glycosyl moieties at the C-3 position, such as in isoquercitrin (B50326) and hyperin, may decrease the ability of quercetin to reduce melanin formation. unmul.ac.id This suggests that a free hydroxyl group at the C-3 position could be essential for the inhibition of melanin synthesis in B16 melanoma cells. unmul.ac.id

Inhibition of Viral Proteases (e.g., SARS-CoV 3CL(pro) by related Quercetin glycosides)

Quercetin and its glycoside derivatives have emerged as potential inhibitors of viral proteases, which are essential for viral replication. nih.govnews-medical.net The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), of SARS-CoV and SARS-CoV-2 is a primary target for antiviral drugs because it plays a crucial role in processing viral polyproteins. scielo.brnih.gov

Several studies have highlighted the inhibitory potential of quercetin and its derivatives against this enzyme. Quercetin itself was identified as a potent inhibitor of SARS-CoV-2 3CLpro with an inhibition constant (Ki) of approximately 7 μM. nih.gov Molecular docking and biophysical techniques confirmed that quercetin interacts with the active site of the protease. nih.gov

Various quercetin glycosides have also shown promise. A molecular docking study indicated that quercetin 3-β-d-glucoside has the potential to block the activity of 3CLpro. nih.gov Another related glycoside, rutin (B1680289) (quercetin-3-O-rutinoside), was found to inhibit the SARS-CoV-2 Mpro with a low IC₅₀ value, suggesting high efficacy. news-medical.net Glycosylation is believed to enhance the antiviral activity by increasing the molecule's capacity to occupy the binding subsites of the protease. news-medical.net In silico analyses of rutin and its metabolites predicted them to be potential inhibitors for both 3CLpro and the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. scielo.br

Table 2: Inhibitory and Binding Data of Quercetin Derivatives against SARS-CoV Proteases

| Compound | Target Protease | Measurement | Value | Source |

|---|---|---|---|---|

| Quercetin | SARS-CoV-2 3CLpro | Ki | ~ 7 μM | nih.gov |

| Quercetin | SARS-CoV-2 3CLpro | Binding Energy | -7.1 Kcal/mol | nih.gov |

| Rutin (Quercetin-3-O-rutinoside) | SARS-CoV-2 Mpro | IC₅₀ | 0.125-12.94 µM | news-medical.net |

Computational and Molecular Modeling Approaches

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as Quercetin-3-O-galactoside-7-O-glucoside, might interact with a biological target, typically a protein or enzyme.